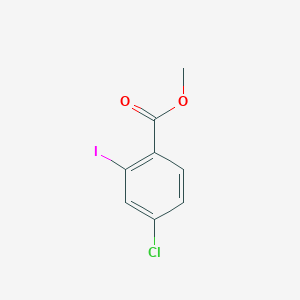
1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-ethyl-1H-pyrazole-3-carboxamide” is a heterocyclic compound . Pyrazoles are five-membered heterocyclic compounds that contain nitrogen . They are an important class of compounds for drug development .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of “1-ethyl-1H-pyrazole-3-carboxamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains an ethyl group and a carboxamide group .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to form a broad range of pyrazole derivatives .科学的研究の応用
- Researchers have synthesized novel N-methyl-substituted pyrazole carboxamide derivatives, including compound 16 , which demonstrated significant antiproliferative activity against human cervical cancer cells (HeLa) .
- Although the antifungal activity of pyrazole carboxamides is not as potent as the positive control (carbendazol), certain derivatives, such as 7af , 7bc , and others, displayed remarkable antifungal properties .
- Indole derivatives containing pyrazole moieties have been investigated for their anti-HIV-1 potential. For instance, Kasralikar et al. explored indolyl and oxochromenyl xanthenone derivatives, performing molecular docking studies .
- Kim et al. developed a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids .
- Gosselin et al. described a regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles, involving the condensation of 1,3-diketones with arylhydrazines .
Antiproliferative Agents
Antifungal Activity
Anti-HIV-1 Agents
One-Pot Synthesis of Pyrazoles
Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
Other Potential Applications
作用機序
Target of Action
1-Ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
Pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects These activities suggest that the compound interacts with its targets, leading to changes in cellular functions
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes
Safety and Hazards
将来の方向性
Pyrazole compounds, including “1-ethyl-1H-pyrazole-3-carboxamide”, continue to be an area of active research due to their wide range of biological activities. Future research may focus on further optimizing the synthesis of these compounds and exploring their potential applications in medicine and other fields .
特性
IUPAC Name |
1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-4-3-5(8-9)6(7)10/h3-4H,2H2,1H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXGKZWDMDQKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)






![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421697.png)


